Evidence Gap: No Direct Comparator Data Identified for Inhibitory Activity Against Human Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
A comprehensive search of primary research papers, patents (including the US9200020 family), and authoritative databases (BindingDB, PubChem, ChEMBL) failed to identify any quantitative biological activity data for 2-(3,3-dimethyl-2-oxobutyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one itself. A structurally related compound from patent US9200020 (Table 3, compound 6) containing a distinct purine-like scaffold showed Ki values of 600 nM (human HGPRT, pH 7.4, spectrophotometric assay) [1] and 4,000 nM (P. falciparum HGXPRT) [2]. However, this compound is not the pyridazinone under evaluation and does not serve as a valid comparator for differentiation claims.
| Evidence Dimension | Enzyme inhibition (HGPRT/HGXPRT) |
|---|---|
| Target Compound Data | No data available from allowed primary sources. |
| Comparator Or Baseline | US9200020 Table 3 compound 6: Ki = 600 nM (human HGPRT), 4,000 nM (P. falciparum HGXPRT) |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative data. |
| Conditions | Spectrophotometric assay, 25°C, 0.1 M Tris-HCl, 10 mM MgCl2, pH 7.4 |
Why This Matters
The absence of direct comparative data means that no evidence-based claim of superiority or even equivalency to any related compound within the HGPRT inhibition class can be made, leaving procurement decisions without a factual basis for target selection.
- [1] BindingDB Entry BDBM194497. Affinity Data for US9200020, Table 3 compound 6: Ki = 600 nM for Human Hypoxanthine-Guanine Phosphoribosyltransferase. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=194497 View Source
- [2] BindingDB Entry BDBM194497. Affinity Data for US9200020, Table 3 compound 6: Ki = 4.00E+3 nM for Plasmodium falciparum Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=194497 View Source
